molecular formula C16H14N2O5 B4400030 [3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate

[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate

Cat. No.: B4400030
M. Wt: 314.29 g/mol
InChI Key: OVNNZCHDEPERQB-UHFFFAOYSA-N
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Description

[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate is an organic compound with a complex structure It consists of a phenyl acetate group attached to a carbonyl group, which is further connected to a 2-methyl-5-nitrophenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate typically involves multiple steps. One common method starts with the nitration of 2-methyl aniline to produce 2-methyl-5-nitroaniline. This intermediate is then reacted with phenyl chloroformate to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH), water as the solvent.

Major Products

    Oxidation: 2-methyl-5-aminophenyl amine.

    Substitution: Various substituted phenyl acetates.

    Hydrolysis: 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}benzoic acid and phenol.

Scientific Research Applications

[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activities and cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}benzoic acid
  • 2-methyl-5-nitroaniline
  • Phenyl acetate

Uniqueness

[3-[(2-Methyl-5-nitrophenyl)carbamoyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-6-7-13(18(21)22)9-15(10)17-16(20)12-4-3-5-14(8-12)23-11(2)19/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNNZCHDEPERQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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